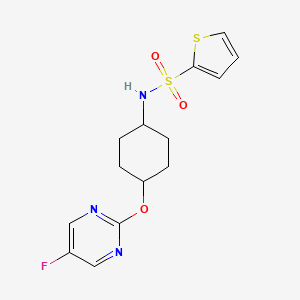
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H16FN3O3S2 and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a fluoropyrimidine moiety. Its molecular formula is C16H19FN4O2S, with a molecular weight of approximately 318.352 g/mol. The structural diversity allows for interactions with various biological targets, particularly enzymes involved in tumor progression.
This compound is primarily investigated for its role as an inhibitor of carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to altered pH levels within the tumor microenvironment, thereby affecting tumor growth and metastasis.
Inhibitory Activity Against Carbonic Anhydrases
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against CA IX and CA XII. The following table summarizes the IC50 values obtained from various assays:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | CA IX | 51.6 |
| This compound | CA XII | 135.3 |
| Control (Acetazolamide) | CA IX | 45.0 |
| Control (Acetazolamide) | CA XII | 120.0 |
These results indicate that the compound is a potent inhibitor of both isoforms, with particular efficacy against CA IX, which is associated with poor prognosis in various cancers.
Antitumor Activity
In vitro studies have shown that this compound reduces cell viability in cancer cell lines with high expression of CA IX under hypoxic conditions:
| Cell Line | Compound Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| HT-29 (Colorectal Cancer) | 400 | 20 |
| MDA-MB-231 (Breast Cancer) | 400 | 25 |
| MG-63 (Osteosarcoma) | 200 | 30 |
The compound demonstrated a concentration-dependent reduction in cell viability, highlighting its potential as an antitumor agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and pyrimidine moieties significantly influence the inhibitory activity against CAs. For instance:
- Fluorine Substitution : The presence of fluorine on the pyrimidine enhances binding affinity due to increased hydrophobic interactions.
- Cyclohexyl Group : The cyclohexyl moiety contributes to steric bulk, which is essential for optimal enzyme interaction.
Case Studies
A notable study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls receiving only vehicle treatment. This underscores the therapeutic potential of this compound in clinical settings.
特性
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWGMVNBDQLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













